molecular formula C37H31F2N5O8S2 B12399155 Vonoprazan impurity 11-d5 (fumarate)

Vonoprazan impurity 11-d5 (fumarate)

Cat. No.: B12399155
M. Wt: 780.8 g/mol
InChI Key: FDILJBOHKQWQRO-PGHIIHCUSA-N
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Description

Vonoprazan impurity 11-d5 (fumarate) is a deuterium-labeled compound used primarily in scientific research. It is a derivative of Vonoprazan, a potassium-competitive acid blocker used in the treatment of acid-related disorders. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Vonoprazan impurity 11-d5 (fumarate) involves several steps. Initially, 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-formaldehyde reacts with methylamine to form a Schiff base. This Schiff base is then reduced to produce a crude Vonoprazan product. The crude product undergoes further purification to reduce impurities, resulting in Vonoprazan fumarate .

Industrial Production Methods

The industrial production of Vonoprazan impurity 11-d5 (fumarate) follows a similar synthetic route but on a larger scale. The process involves the use of large reaction tanks, controlled temperatures, and specific reagents to ensure high yield and purity. The final product is obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Vonoprazan impurity 11-d5 (fumarate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully hydrogenated compounds .

Scientific Research Applications

Vonoprazan impurity 11-d5 (fumarate) is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a tracer in various chemical reactions, helping to study reaction mechanisms and pathways.

    Biology: The compound is used in metabolic studies to understand the behavior of deuterium-labeled drugs in biological systems.

    Medicine: It aids in pharmacokinetic studies, providing insights into drug absorption, distribution, metabolism, and excretion.

    Industry: The compound is used in the development of new drugs and in quality control processes.

Mechanism of Action

Vonoprazan impurity 11-d5 (fumarate) exerts its effects by inhibiting the H+, K±ATPase enzyme at the gastric parietal cell’s secretory surface. This inhibition leads to a reduction in gastric acid secretion. The deuterium atoms in the compound enhance its stability and alter its pharmacokinetic profile, making it a valuable tool in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vonoprazan impurity 11-d5 (fumarate) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms enhances the compound’s stability and allows for more precise tracking in metabolic studies .

Properties

Molecular Formula

C37H31F2N5O8S2

Molecular Weight

780.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1,1,1-trideuterio-N,N-bis[deuterio-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]methanamine

InChI

InChI=1S/C33H27F2N5O4S2.C4H4O4/c1-38(20-24-16-32(28-10-2-4-12-30(28)34)39(22-24)45(41,42)26-8-6-14-36-18-26)21-25-17-33(29-11-3-5-13-31(29)35)40(23-25)46(43,44)27-9-7-15-37-19-27;5-3(6)1-2-4(7)8/h2-19,22-23H,20-21H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,20D,21D;

InChI Key

FDILJBOHKQWQRO-PGHIIHCUSA-N

Isomeric SMILES

[2H]C(C1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)N(C([2H])C4=CN(C(=C4)C5=CC=CC=C5F)S(=O)(=O)C6=CN=CC=C6)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)CC4=CN(C(=C4)C5=CC=CC=C5F)S(=O)(=O)C6=CN=CC=C6.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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